2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride
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Overview
Description
2-Amino-2-(chloromethyl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C4H10ClNO2. It is a derivative of 2-amino-1,3-propanediol, where one of the hydroxyl groups is substituted with a chloromethyl group. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride typically involves the chloromethylation of 2-amino-1,3-propanediol. This reaction can be carried out using formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group. The reaction is usually performed in an aqueous medium at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and purity of the product. The final product is then purified through crystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(chloromethyl)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form primary amines or alcohols.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Reaction Conditions: Typically carried out in aqueous or organic solvents at ambient or slightly elevated temperatures.
Major Products
Substitution Products: Amino alcohols, thioethers, ethers
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Primary amines, alcohols
Scientific Research Applications
2-Amino-2-(chloromethyl)propane-1,3-diol hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This compound can also act as a precursor for the synthesis of biologically active molecules, which exert their effects through specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-Amino-2-methyl-1,3-propanediol: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-Amino-2-hydroxymethyl-1,3-propanediol: Similar structure but with a hydroxymethyl group, used in different contexts such as CO2 capture.
Uniqueness
2-Amino-2-(chloromethyl)propane-1,3-diol hydrochloride is unique due to its chloromethyl group, which provides distinct reactivity compared to its analogs. This makes it valuable in synthetic chemistry for introducing functional groups and in biological research for studying enzyme interactions.
Properties
CAS No. |
36778-79-7 |
---|---|
Molecular Formula |
C4H11Cl2NO2 |
Molecular Weight |
176 |
Purity |
95 |
Origin of Product |
United States |
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